![molecular formula C12H16BrFO3 B1458821 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene CAS No. 1777895-41-6](/img/structure/B1458821.png)
4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene
Overview
Description
4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene (4-BDEFB) is a heterocyclic organic compound that has a wide range of applications in scientific research. It is an important building block for organic synthesis, and its unique properties make it useful in a variety of fields, including biochemistry, pharmacology, and materials science.
Scientific Research Applications
Electrochemical Applications
Research indicates the potential use of bromo-fluorobenzene derivatives as novel electrolyte additives for lithium-ion batteries. These compounds can electrochemically polymerize to form a protective film on the electrode, enhancing the thermal stability and safety of lithium-ion batteries without compromising their cycle performance (Zhang Qian-y, 2014).
Synthetic Chemistry
In synthetic chemistry, bromo-fluorobenzene derivatives serve as key intermediates. For instance, they are utilized in cobalt-catalyzed carbonylation reactions for the synthesis of fluorinated benzoic acids, demonstrating the chemoselectivity and utility of such compounds in producing valuable chemical products (V. Boyarskiy et al., 2010).
Pharmaceutical and Material Science
The synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, important for 18F-arylation reactions, illustrates the relevance of bromo-fluorobenzene derivatives in preparing radiopharmaceuticals for PET imaging. Such compounds are crucial for introducing fluorine-18 into organic molecules, paving the way for the development of novel diagnostic agents (J. Ermert et al., 2004).
Environmental Chemistry
Studies on the reductive dechlorination and hydrolytic dehalogenation of chlorinated benzoates by Alcaligenes denitrificans NTB-1, utilizing bromo- and iodobenzoates, highlight the environmental significance of bromo-fluorobenzene derivatives. They play a role in bioremediation processes, aiding in the degradation of toxic halogenated organic compounds in the environment (W. J. van den Tweel et al., 1987).
properties
IUPAC Name |
4-bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-7-9(13)5-6-10(11)14/h5-7,12H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQQXLIOKCRGAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=C(C=CC(=C1)Br)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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